Docosyl 2,3-bis(dodecyloxy)propanoate
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Overview
Description
Docosyl 2,3-bis(dodecyloxy)propanoate is an ester compound with the molecular formula C39H78O4. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are widely used in various industries, including perfumery and flavoring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification reaction between docosanol and 2,3-bis(dodecyloxy)propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Docosyl 2,3-bis(dodecyloxy)propanoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Docosanol and 2,3-bis(dodecyloxy)propanoic acid.
Transesterification: New esters and alcohols.
Scientific Research Applications
Docosyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of docosyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes. It is believed to integrate into the lipid bilayer, altering its properties and potentially disrupting viral envelopes. This mechanism is similar to that of other long-chain alcohols and esters .
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: An ester known for its fruity odor and used in flavoring.
Uniqueness
Docosyl 2,3-bis(dodecyloxy)propanoate is unique due to its long-chain structure and dual ester groups, which confer specific physical and chemical properties. Its ability to integrate into lipid bilayers and potential antiviral activity make it distinct from simpler esters .
Properties
CAS No. |
64713-61-7 |
---|---|
Molecular Formula |
C49H98O4 |
Molecular Weight |
751.3 g/mol |
IUPAC Name |
docosyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C49H98O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-29-30-31-34-37-40-43-46-53-49(50)48(52-45-42-39-36-33-21-18-15-12-9-6-3)47-51-44-41-38-35-32-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 |
InChI Key |
YLQLIGCPDBZICN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
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